molecular formula C14H19NO6 B009062 Boc-3,4-dihydroxy-L-phenylalanine CAS No. 30033-24-0

Boc-3,4-dihydroxy-L-phenylalanine

Cat. No.: B009062
CAS No.: 30033-24-0
M. Wt: 297.3 g/mol
InChI Key: UJEMVSDPTZRTIL-VIFPVBQESA-N
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Scientific Research Applications

Boc-3,4-dihydroxy-L-phenylalanine has a wide range of applications in scientific research:

Future Directions

Boc-3,4-dihydroxy-L-phenylalanine has potential applications in various fields. For example, it has been used to develop an enhanced mussel-inspired cellulose card for the convenient, eco-friendly, and rapid DNA extraction from bacteria present in food .

Biochemical Analysis

Biochemical Properties

Boc-3,4-dihydroxy-L-phenylalanine is involved in various biochemical reactions. It is known to interact with enzymes such as tyrosinase . Tyrosinase, a type-3 copper protein responsible for melanin formation in various organisms, can catalyze the ortho-hydroxylation of L-tyrosine to form this compound . This interaction is crucial for the biosynthesis of dopamine, noradrenaline, and serotonin .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been used to stain melanocytes . It has also been used to study its effects on a Drosophila model of Parkinson’s disease . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to dopamine through the action of the enzyme aromatic L-amino acid decarboxylase (AADC) . This process is crucial for the synthesis of important neurotransmitters like dopamine, noradrenaline, and serotonin .

Temporal Effects in Laboratory Settings

It is known that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are significant .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been used to study its effects on a Drosophila model of Parkinson’s disease . Detailed studies on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be conducted.

Metabolic Pathways

This compound is involved in the metabolic pathway of L-phenylalanine catabolism . The key enzyme responsible for the biosynthesis of this compound is tyrosinase .

Transport and Distribution

It is known that it plays a crucial role as an intermediate compound in the biosynthesis of important neurotransmitters .

Subcellular Localization

It is known that it plays a crucial role as an intermediate compound in the biosynthesis of important neurotransmitters .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3,4-dihydroxy-L-phenylalanine typically involves the protection of the amino and hydroxyl groups of L-phenylalanine. One common method includes the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group and benzyl groups for the hydroxyl groups . The protected intermediate is then subjected to deprotection steps to yield the final product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar protection and deprotection strategies. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .

Chemical Reactions Analysis

Types of Reactions: Boc-3,4-dihydroxy-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEMVSDPTZRTIL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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